1,2-Dibromo-1,1-dichloroethane

描述

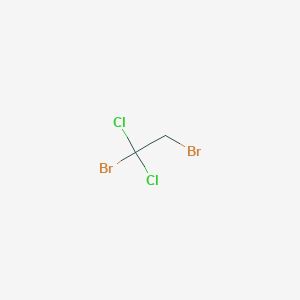

Structure

3D Structure

属性

IUPAC Name |

1,2-dibromo-1,1-dichloroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br2Cl2/c3-1-2(4,5)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYBYNHDEOSJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058790 | |

| Record name | Ethane, 1,2-dibromo-1,1-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; [HSDB] | |

| Record name | 1,2-Dibromo-1,1-dichloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2741 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

195 °C | |

| Record name | 1,2-DIBROMO-1,1-DICHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in alcohol, ether, acetone, benzene | |

| Record name | 1,2-DIBROMO-1,1-DICHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.135 g/cu cm | |

| Record name | 1,2-DIBROMO-1,1-DICHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.9 [mmHg], 0.90 mm Hg at 25 °C | |

| Record name | 1,2-Dibromo-1,1-dichloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2741 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIBROMO-1,1-DICHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Faintly yellow, liquid, Clear pale yellow liquid | |

CAS No. |

75-81-0 | |

| Record name | 1,2-Dibromo-1,1-dichloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-1,1-dichloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-dichloroethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,2-dibromo-1,1-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1,2-dibromo-1,1-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-1,1-dichloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIBROMO-1,1-DICHLOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D6FN8F1WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIBROMO-1,1-DICHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-26 °C | |

| Record name | 1,2-DIBROMO-1,1-DICHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Ii. Synthesis Methodologies and Mechanistic Investigations

Primary Synthetic Routes

The main pathways to synthesize 1,2-dibromo-1,1-dichloroethane are centered around halogenation, a class of chemical reactions that involves adding one or more halogens to a compound.

Halogenation protocols for this compound involve the addition of bromine to a chlorinated alkene precursor or the reaction of a fully chlorinated alkene under specific catalytic conditions.

A logical and direct route to this compound is the bromination of a substituted alkene, specifically 1,1-dichloroethene. This reaction is a classic example of electrophilic addition, where the double bond of the alkene attacks the bromine molecule.

The mechanism proceeds through a high-energy intermediate known as a cyclic bromonium ion. libretexts.orgopenstax.orglibretexts.org The approaching pi bond of the alkene induces a dipole in the Br-Br bond, making one bromine atom electrophilic. libretexts.org This electrophilic bromine is attacked by the alkene's double bond, forming a three-membered ring containing the two carbon atoms and one bromine atom. masterorganicchemistry.com The reaction is completed when a bromide ion (Br⁻) attacks one of the carbon atoms of the bromonium ion from the side opposite the ring, a process known as backside attack. libretexts.orgmasterorganicchemistry.com This results in the anti-addition of the two bromine atoms across the original double bond, yielding the final this compound product. masterorganicchemistry.com Computational studies on the bromination of various halo-substituted ethenes have provided deeper insights into the activation energies and reaction pathways of these transformations. acs.orgnih.gov

An alternative, though more complex, manufacturing method starts with tetrachloroethylene (B127269). nih.gov A simple addition of bromine to tetrachloroethylene would result in 1,2-dibromotetrachloroethane, a different compound. wikipedia.org However, by heating tetrachloroethylene with aluminum bromide at 100 °C, a reaction occurs that yields a mixture of products, including monobromotrichloroethane and the desired dibromodichloroethane. nih.gov This process is not a straightforward addition and relies on the catalytic activity of aluminum bromide to facilitate a more complex transformation involving both bromination and a change in the chlorine substitution pattern.

The success and efficiency of synthesizing this compound depend heavily on the specific reaction conditions. These conditions are tailored to the chosen synthetic route.

For the direct bromination of 1,1-dichloroethene, the reaction is typically carried out by treating the alkene with elemental bromine (Br₂). masterorganicchemistry.com This can be done with pure liquid bromine or with bromine dissolved in an inert organic solvent, such as carbon tetrachloride (CCl₄), which does not participate in the reaction. libretexts.orgmasterorganicchemistry.com The reaction generally proceeds at room temperature. organic-chemistry.org

In contrast, the synthesis from tetrachloroethylene requires more forceful conditions. The process is effectively carried out by heating the reactants with aluminum bromide, which acts as a catalyst, to a temperature of 100 °C. nih.gov

Optimization for these syntheses involves controlling variables to maximize the yield of the desired product and minimize side reactions. Key strategies include:

Temperature Control: Maintaining an optimal temperature is crucial to prevent the decomposition of products or the formation of unwanted byproducts.

Solvent Choice: The polarity of the solvent can influence the reaction kinetics. Nonpolar aprotic solvents are often preferred for simple alkene bromination. acs.org

Alternative Reagents: To avoid using hazardous molecular bromine, alternative brominating systems, such as potassium bromide with an oxidant like orthoperiodic acid, have been developed for general alkene bromination. organic-chemistry.org

| Parameter | Bromination of 1,1-Dichloroethene | Bromination of Tetrachloroethylene |

|---|---|---|

| Starting Material | 1,1-Dichloroethene | Tetrachloroethylene |

| Primary Reagent | Bromine (Br₂) | Bromine (via Aluminum Bromide) |

| Catalyst | Generally not required, but can be influenced by solvent | Aluminum Bromide (AlBr₃) |

| Temperature | Room Temperature | 100 °C |

| Solvent | Inert organic solvent (e.g., CCl₄) | Not specified, likely neat or in a high-boiling inert solvent |

Halogenation Protocols

Bromination of Substituted Alkenes

Catalytic Approaches in Synthesis

Catalysts are often essential in organic synthesis to increase reaction rates and control selectivity. For the synthesis of this compound, Lewis acids play a pivotal role, particularly in the less straightforward synthetic routes.

A Lewis acid is a chemical species that can accept an electron pair. doubtnut.com In halogenation reactions, Lewis acids like aluminum bromide (AlBr₃) or ferric bromide (FeBr₃) are used to "activate" the halogen molecule. libretexts.org

In the synthesis of this compound from tetrachloroethylene, the Lewis acid AlBr₃ is essential. nih.gov Its role is to polarize the Br-Br bond of a bromine molecule by accepting a pair of electrons from one of the bromine atoms. This interaction creates a highly electrophilic bromine species (effectively "Br⁺"), which is much more reactive than Br₂ alone. libretexts.orgdoubtnut.com This enhanced electrophile is capable of attacking the relatively electron-poor double bond of tetrachloroethylene, initiating the complex reaction that leads to the formation of dibromodichloroethane. nih.gov The use of Lewis acids is a common strategy to promote halogenation on less reactive substrates. researchgate.net

Emerging Catalytic Systems

While the direct addition of bromine to 1,1-dichloroethene can proceed without a catalyst, research into catalytic systems aims to improve reaction efficiency, selectivity, and environmental footprint. Emerging trends in halogenation reactions for similar substrates suggest potential catalytic pathways applicable to the synthesis of this compound.

Lewis acids are known to promote halogenation reactions. For instance, Lewis acids like scandium triflate or ytterbium triflate have been shown to efficiently promote free-radical atom transfer reactions, including bromine addition, in solvents such as 1,2-dichloroethane (B1671644). nih.gov Such catalysts can enhance reaction rates by activating the halogenating agent or the substrate. nih.gov Another area of development involves heterogeneous catalysts. For related processes like the oxychlorination of ethene to 1,2-dichloroethane, dual catalyst systems using metal oxides such as CeO₂/ZrO₂ have been developed to enhance selectivity and yield. rsc.org While applied to a different specific reaction, this highlights a strategy of using supported metal-oxide catalysts that could be adapted for dihalogenation.

Electrochemical methods also represent an emerging trend. For example, electrochemical processes have been developed for the chlorination of vinyl chlorides using 1,2-dichloroethane as a chlorine source, demonstrating the potential of electrochemistry in forming carbon-halogen bonds under controlled conditions. beilstein-journals.org Photocatalysis is another relevant field; bromine can act as a photocatalyst in the selective chlorination of 1,1-dichloroethane (B41102) to produce 1,1,1-trichloroethane, indicating that light-induced pathways are viable for activating these halogenated compounds. google.com

Table 1: Overview of Potential Emerging Catalytic Approaches

| Catalytic Approach | Example Catalyst/System | Potential Role in Synthesis | Reference |

|---|---|---|---|

| Lewis Acid Catalysis | Scandium triflate (Sc(OTf)₃), Ytterbium triflate (Yb(OTf)₃) | Promotion of free-radical atom transfer addition of bromine. | nih.gov |

| Heterogeneous Catalysis | Cerium(IV) oxide on Zirconia (CeO₂/ZrO₂) | Potential for selective dihalogenation, drawing parallels from oxychlorination processes. | rsc.org |

| Electrocatalysis | Graphite anode / Platinum cathode | Controlled formation of carbon-halogen bonds via electrochemical activation. | beilstein-journals.org |

| Photocatalysis | Bromine (as photocatalyst) with UV/Vis radiation | Light-induced activation for halogenation reactions. | google.com |

Considerations for Enantioselective Pathways

The starting material, 1,1-dichloroethene, is a prochiral molecule because its two faces are enantiotopic. The addition of bromine across the double bond creates a new chiral center at the C2 carbon (CH₂Br group), resulting in the formation of a racemic mixture of (R)- and (S)-1,2-dibromo-1,1-dichloroethane. Consequently, the development of enantioselective pathways is a significant consideration for producing enantiomerically enriched products.

The field of asymmetric catalysis has explored the enantioselective halogenation of alkenes. Research has demonstrated that chiral catalysts can induce stereoselectivity in such reactions.

Metal-Catalyzed Reactions : A metal-catalyzed enantioselective alkene aminohalogenation has been reported where 1,1-dichloroethylene was used as a reagent in a copper-catalyzed reaction, achieving high enantioselectivity. nih.gov This finding is highly relevant as it confirms that chiral metal complexes can effectively differentiate between the enantiotopic faces of 1,1-dichloroethene. nih.gov

Organocatalysis : Chiral organocatalysts offer a metal-free alternative. For example, a chiral Lewis base promoter, (DHQD)₂PHAL, has been successfully used in the enantioselective bromochlorination of chalcones with high enantiomeric ratios. acs.org Similarly, chiral ammonium (B1175870) salts have been employed as ion-pairing catalysts to control the stereochemical outcome of asymmetric α-halogenation reactions on other substrates. acs.org Another approach involves catalysts based on chiral iodobenzene (B50100) derivatives, which have been developed for the asymmetric bromination of alkenes. core.ac.uk

These examples establish that both chiral metal complexes and organocatalysts can create a chiral environment around the alkene, favoring the attack of the halogenating agent on one face over the other. Applying these principles to the bromination of 1,1-dichloroethene could pave the way for the asymmetric synthesis of this compound.

Mechanistic Elucidation of Formation Reactions

The formation of this compound from 1,1-dichloroethene and bromine is primarily understood to proceed via an electrophilic addition mechanism, which is characteristic of the reaction between alkenes and halogens. libretexts.orgchemrevise.org However, under specific conditions, a radical pathway can also occur.

Electrophilic Addition Mechanisms

The electrophilic addition of bromine to an alkene is the most common pathway under standard laboratory conditions. openstax.orglibretexts.org The mechanism is a two-step process.

Formation of a Bromonium Ion Intermediate : As a bromine (Br₂) molecule approaches the electron-rich π-bond of 1,1-dichloroethene, the π-electrons induce a dipole in the Br-Br bond. libretexts.orgchemguide.co.uk The alkene's π-bond then attacks the electrophilic (partially positive) bromine atom. Instead of forming a discrete carbocation, the reaction proceeds through a more stable, three-membered cyclic intermediate known as a bromonium ion. openstax.orglibretexts.org In this intermediate, the positive charge is delocalized over the bromine atom and the two carbon atoms of the original double bond. libretexts.org This cyclic structure helps to explain the stereochemistry often observed in halogen additions. openstax.orglibretexts.org

Nucleophilic Attack : In the second step, a bromide ion (Br⁻), generated in the first step, acts as a nucleophile. It attacks one of the carbon atoms of the bromonium ion ring from the side opposite to the bridging bromine atom (an anti-addition). organicchemistrytutor.comlibretexts.org For 1,1-dichloroethene, the attack occurs at the C1 carbon (the CCl₂ group). This is because any developing positive character on this carbon is stabilized by resonance from the lone pairs of the two chlorine atoms, despite their electron-withdrawing inductive effect. The attack opens the three-membered ring to yield the final product, this compound.

An older, though less accurate, model suggests the formation of an open-chain carbocation intermediate after the initial electrophilic attack. docbrown.info In this model, the Br⁺ would add to the C2 carbon (the CH₂ group), placing the positive charge on the C1 carbon (CCl₂), which is then attacked by the bromide ion. While this model reaches the same product, the bromonium ion mechanism is more widely accepted as it better accounts for the stereochemical outcomes in a broader range of alkene halogenations. openstax.orglibretexts.org

Radical Reaction Pathways

While electrophilic addition is dominant for Br₂ itself, a free-radical addition mechanism can be initiated under specific conditions, such as in the presence of UV light or a radical initiator (e.g., peroxides). masterorganicchemistry.comsavemyexams.com This pathway involves a chain reaction with three distinct phases:

Initiation : UV light or heat provides the energy to break the Br-Br bond homolytically, generating two highly reactive bromine radicals (Br•).

Propagation : This phase consists of two repeating steps.

A bromine radical adds to the π-bond of 1,1-dichloroethene. This addition preferentially occurs at the less substituted C2 carbon (the CH₂ group) to form the more stable carbon radical at the C1 position (•CCl₂CH₂Br), where the radical can be stabilized by the adjacent chlorine atoms.

This carbon radical then abstracts a bromine atom from another Br₂ molecule, forming the product this compound and regenerating a bromine radical (Br•), which can continue the chain.

Termination : The reaction ceases when two radicals combine. This can happen in several ways, such as two bromine radicals combining to form Br₂, or a bromine radical combining with a carbon radical.

It is important to note that the radical addition of pure Br₂ to alkenes is generally less common because the electrophilic addition pathway is significantly faster and more favorable energetically. masterorganicchemistry.com Radical mechanisms are more prevalent in reactions like the addition of hydrogen bromide (HBr) in the presence of peroxides or in allylic bromination using reagents like N-bromosuccinimide (NBS). masterorganicchemistry.commasterorganicchemistry.com

Table 2: Comparison of Reaction Mechanisms for Bromine Addition to 1,1-Dichloroethene

| Feature | Electrophilic Addition | Radical Addition |

|---|---|---|

| Typical Conditions | Standard laboratory conditions (dark, room temp.) | UV light or radical initiators (e.g., peroxides) |

| Initial Attacking Species | Polarized Br₂ (as electrophile) | Bromine radical (Br•) |

| Key Intermediate | Cyclic bromonium ion | Carbon radical (•CCl₂CH₂Br) |

| Bond Cleavage of Br₂ | Heterolytic | Homolytic |

| Prevalence | Dominant pathway for Br₂ and alkenes | Less common; outcompeted by electrophilic addition |

Iii. Molecular Structure, Conformation, and Spectroscopic Analysis

Elucidation of Molecular Geometry

The precise three-dimensional structure of 1,2-Dibromo-1,1-dichloroethane, defined by its bond lengths and angles, has been investigated through theoretical models and validated by experimental data.

Theoretical calculations offer a powerful tool for predicting molecular geometries. For this compound, computational studies using density functional theory (DFT) at the B3LYP/3-21G+(s, sp, 6d) level of theory have been performed to determine its equilibrium structure. researchgate.net These calculations provide insights into the bond lengths within the molecule. researchgate.net

A potential energy surface scan indicates that the equilibrium bond length of the C1–Br3 bond is calculated to be 1.9399 Å. researchgate.net Similarly, the C1–C2 bond length was calculated to be 1.487 Å. researchgate.net

Table 1: Calculated Equilibrium Bond Lengths for this compound

| Bond | Calculated Equilibrium Length (Å) |

|---|---|

| C1–C2 | 1.487 |

| C1–Br3 | 1.9399 |

| C1–H7 | 1.111 |

| C2–H8 | 1.111 |

Data derived from calculations at the B3LYP/3-21G+(s, sp, 6d) level of theory. researchgate.net

Experimental data serves as the benchmark for computational models. For this compound, experimental findings have confirmed a C–Br bond length of 1.922 Å, which is in close agreement with the computationally derived value of 1.9399 Å. researchgate.net However, a comprehensive experimental dataset for all bond lengths and angles of this specific molecule is not widely available in the literature.

Computational Derivations of Structure

Conformational Isomerism Studies

Rotation around the central carbon-carbon single bond in this compound gives rise to different spatial arrangements known as conformational isomers, or rotamers. The stability of these rotamers is dictated by a balance of steric and electronic effects.

Like other 1,2-disubstituted ethanes, this compound can exist in staggered conformations, primarily the trans (or anti) and gauche forms. nih.govyoutube.com In the trans conformer, the two bromine atoms (or the most bulky groups) are positioned 180° apart, minimizing steric hindrance. youtube.comtestbook.com In the gauche conformers, these groups are at a dihedral angle of approximately 60°. youtube.com

Due to significant steric strain caused by the bulky bromine and chlorine atoms, the most stable conformation is the one that maximizes the distance between these large substituents. testbook.comyoutube.com Therefore, the trans or anti conformer, where the two bromine atoms and the two chlorine atoms are anti to each other, is predicted to be the most stable, as this arrangement minimizes repulsive gauche interactions. testbook.com The two gauche conformers, which are enantiomeric, are higher in energy due to increased steric repulsion. youtube.com

The energy difference between the trans and gauche conformers determines their relative populations at equilibrium. While specific experimental values for this compound are scarce, extensive studies on the analogous compounds 1,2-dichloroethane (B1671644) (DCE) and 1,2-dibromoethane (B42909) (DBE) provide valuable insight. In the gas phase, the trans conformer is more stable than the gauche conformer for both DCE and DBE. aip.org

For gaseous 1,2-dibromoethane at 298 K, the experimentally determined Gibbs free energy difference (ΔGt-g) is 2.16 kcal/mol, favoring the trans conformer. aip.org For 1,2-dichloroethane, the enthalpy difference (ΔHt-g) in the gas phase is approximately 1.1 ± 0.1 kcal/mol. aip.org These values highlight the energetic penalty associated with the gauche conformation in these larger dihaloethanes.

Table 2: Conformational Energy Differences for Analogous Dihaloethanes (Gas Phase)

| Compound | Parameter | Energy Difference (kcal/mol) | More Stable Conformer |

|---|---|---|---|

| 1,2-dichloroethane | ΔHt-g | 1.1 ± 0.1 aip.org | Trans |

| 1,2-dibromoethane | ΔGt-g | 2.16 ± 0.14 aip.org | Trans |

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining conformational stability. ethz.ch In dihaloethanes, the key competing factors are steric/electrostatic repulsion and hyperconjugative interactions. researchgate.net

Unlike 1,2-difluoroethane (B1293797), which exhibits a preference for the gauche conformation due to stabilizing hyperconjugation (the "gauche effect"), the larger and more polarizable chlorine and bromine atoms introduce dominant repulsive forces. youtube.comresearchgate.net In compounds like 1,2-dichloroethane and 1,2-dibromoethane, the steric hindrance and dipole-dipole repulsion between the halogen atoms in the gauche conformation outweigh any potential stabilizing hyperconjugative interactions (such as σCH → σ*CX). youtube.comresearchgate.net This leads to a strong preference for the trans (anti) conformation where these repulsive interactions are minimized. researchgate.net It is this principle that governs the rotational isomerism in this compound, making the trans conformer the most energetically favorable state.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,2-dibromoethane |

| 1,2-dichloroethane |

| 1,2-difluoroethane |

Influence of Substituent Halogens on Conformation

The conformational preferences of haloalkanes are determined by a delicate balance of steric hindrance, electrostatic interactions, and solvation effects. researchgate.net In 1,2-disubstituted ethanes, the key rotational isomers are the trans (or anti-periplanar) and gauche (or synclinal) conformations. The relative stability of these conformers is significantly influenced by the nature of the halogen substituents.

The presence of two chlorine atoms on one carbon and two bromine atoms on the adjacent carbon in this compound leads to a staggered conformation to minimize steric repulsion between the bulky halogen atoms. vulcanchem.com The difference in electronegativity between bromine (2.96) and chlorine (3.16) generates localized dipole moments within the molecule. vulcanchem.com These dipoles interact, and their vector sum differs between the trans and gauche conformers, affecting their relative energies. In many haloethanes, the gauche effect, a preference for the gauche conformation despite potential steric hindrance, is observed, often attributed to favorable hyperconjugative interactions. researchgate.net However, the interplay of steric repulsions between the larger bromine atoms and the chlorine atoms, alongside dipole-dipole interactions, complicates the conformational landscape of this compound.

Computational studies on related haloethanes, such as 1,2-dichloroethane and 1,2-dibromoethane, have shown that the trans conformer is generally more stable in the gas phase, while the gauche form can be stabilized in solution. researchgate.netaip.org For this compound, the specific energy difference between conformers would require detailed computational modeling, but it is expected that both steric and electrostatic factors play a crucial role. researchgate.net

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure and conformational equilibrium of halogenated hydrocarbons. aip.org

Infrared (IR) Spectroscopy for Structural Characterization

Key vibrational frequencies observed in the IR spectrum of this compound include those associated with the carbon-halogen bonds. The C-Cl stretching vibrations typically appear in the region of 650–750 cm⁻¹, while the C-Br stretches are found at lower frequencies, generally between 500–600 cm⁻¹. The presence of multiple halogens on the same carbon atom (geminal substitution) and on adjacent carbons (vicinal substitution) influences the exact position and intensity of these bands. The IR spectrum can also be used to identify the presence of different rotational isomers, as the trans and gauche conformers will have distinct vibrational frequencies due to their different symmetries. scite.ai

Interactive Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

| C-Cl Stretch | 650 - 750 | |

| C-Br Stretch | 500 - 600 |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is complementary to IR spectroscopy and provides information about molecular vibrations based on the inelastic scattering of monochromatic light. In many cases, vibrations that are weak or inactive in the IR spectrum are strong and readily observed in the Raman spectrum.

For haloethanes, Raman spectroscopy is particularly useful for studying the conformational equilibrium between trans and gauche isomers. oup.com The different symmetries of these conformers lead to distinct selection rules for Raman scattering. For instance, in molecules with a center of symmetry (like the trans conformer of 1,2-dihaloethanes), certain vibrations are exclusively Raman active. aip.org The Raman spectrum of this compound would be expected to show a number of distinct lines corresponding to its various vibrational modes. aip.orgnih.gov Analysis of the temperature or pressure dependence of the intensities of Raman bands associated with different conformers can provide thermodynamic data about the conformational equilibrium. oup.com

Interpretation of Spectral Signatures

The combined analysis of IR and Raman spectra allows for a more complete assignment of the vibrational modes of this compound. The presence of multiple bands in the C-X (halogen) stretching region can be indicative of the co-existence of multiple conformers in the sample. By comparing the experimental spectra with theoretical calculations, it is possible to assign specific spectral features to the trans and gauche forms and to determine their relative populations under different conditions. For example, in related dihaloethanes, the trans conformer often exhibits a single C-X stretching band in the Raman spectrum, while the gauche form shows two. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by probing the magnetic environments of atomic nuclei.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In this compound (CBrCl₂-CH₂Br), the two protons on the CH₂Br group are chemically equivalent but would be expected to show a single resonance in the ¹H NMR spectrum. The chemical shift of this signal is influenced by the electronegativity of the adjacent halogen atoms.

The presence of three halogen atoms (two chlorine, one bromine) on the neighboring carbon atom will cause a significant downfield shift of the CH₂Br proton signal due to the inductive electron-withdrawing effect of the halogens. While specific spectral data for this compound is not widely published in the provided context, related compounds offer insight. For example, in 1,2-Dibromo-1-chloroethane (CHClBr-CH₂Br), the proton on the CHBr group appears as a multiplet at δ 4.1–4.3 ppm. The protons of the CH₂Br group in this compound would likely appear in a similar region. The spectrum would be simple, consisting of a singlet for the two equivalent protons, as there are no adjacent protons to cause spin-spin splitting.

Carbon-13 NMR (¹³C NMR) Investigations

Mass Spectrometric Fragmentation Studies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and structure of a compound through the analysis of its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample molecule is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. docbrown.info The mass spectrum of this compound is characterized by a complex pattern of peaks due to the presence of multiple isotopes of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). docbrown.infodocbrown.info

The natural isotopic abundance of bromine is approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br, a nearly 1:1 ratio. docbrown.info For chlorine, the abundances are approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl, a roughly 3:1 ratio. docbrown.info These ratios are critical for identifying fragments containing these halogen atoms. Fragments with one bromine atom will appear as a pair of peaks of nearly equal intensity separated by two mass units (an M and M+2 peak). docbrown.info

The molecular ion peak ([C₂H₂Br₂Cl₂]⁺) for this compound has a nominal molecular weight of 254 amu (using the most abundant isotopes ⁷⁹Br and ³⁵Cl). chemicalbook.com However, due to the multiple halogen isotopes, the molecular ion region will exhibit a complex cluster of peaks.

The most prominent peaks in the mass spectrum of this compound appear in the m/z range of 175-179. nih.gov These peaks correspond to the fragment resulting from the loss of one bromine radical from the parent molecule, forming the [C₂H₂BrCl₂]⁺ ion. The isotopic distribution for this fragment can be calculated based on the probabilities of containing different combinations of Br and Cl isotopes. The primary ions observed are:

m/z 175: Corresponds to the ion [C₂H₂⁷⁹Br³⁵Cl₂]⁺.

m/z 177: A composite peak corresponding to both [C₂H₂⁸¹Br³⁵Cl₂]⁺ and [C₂H₂⁷⁹Br³⁵Cl³⁷Cl]⁺. This peak is the most abundant in the cluster. nih.gov

m/z 179: Corresponds to the ion [C₂H₂⁸¹Br³⁵Cl³⁷Cl]⁺ and [C₂H₂⁷⁹Br³⁷Cl₂]⁺. nih.gov

This characteristic pattern of fragmentation provides a clear fingerprint for the identification of this compound.

Table 2: Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z (Mass/Charge) | Relative Intensity | Proposed Fragment Ion | Isotopic Composition |

| 175 | High | [C₂H₂BrCl₂]⁺ | ¹²C₂¹H₂⁷⁹Br¹³⁵Cl₂ |

| 177 | Top Peak | [C₂H₂BrCl₂]⁺ | ¹²C₂¹H₂⁸¹Br¹³⁵Cl₂ / ¹²C₂¹H₂⁷⁹Br¹³⁵Cl¹³⁷Cl |

| 179 | High | [C₂H₂BrCl₂]⁺ | ¹²C₂¹H₂⁸¹Br¹³⁵Cl¹³⁷Cl / ¹²C₂¹H₂⁷⁹Br¹³⁷Cl₂ |

| Data sourced from NIST Mass Spectrometry Data Center as reported in PubChem. nih.gov |

Iv. Theoretical Chemistry and Computational Modeling

Transition State Theory in Reaction Dynamics

Transition state theory is a theoretical framework used to understand the rates of chemical reactions. Computational methods are employed to locate the transition state—the highest energy point along the reaction coordinate—and calculate its energy, which determines the activation energy of the reaction.

Theoretical studies have been conducted to elucidate the photolysis reaction mechanism of the related compound 1,2-dibromo-1,2-dichloroethane (B1202211). researchgate.net Using DFT and semi-empirical methods, researchers have searched for the transition states involved in the reaction. researchgate.net The calculations indicate that the initial photolysis reaction occurs at the carbon-bromine bond, leading to the formation of a bromine radical and a bromo-dichloro-ethyl radical. researchgate.net A subsequent step involves the elimination of the second bromine radical to yield Trans-dichloro ethylene. researchgate.net

The activation energies for these steps have been calculated, providing quantitative insight into the reaction dynamics. researchgate.net

Table 1: Calculated Activation Energies for the Photolysis of 1,2-Dibromo-1,2-dichloroethane

| Reaction Step | Calculated Activation Energy (kCal/mol) | Products |

| First C-Br bond cleavage | 43.183 | Bromine radical + Bromo di-chloro ethyl radical |

| Second C-Br bond cleavage | 4.773 | Second Bromine radical + Trans-dichloro ethylene |

| Data sourced from a theoretical study on 1,2-dibromo-1,2-dichloroethane. researchgate.net |

Studies on the photodissociation of other dihalomethanes reveal that the dynamics are often governed by absorption to specific excited electronic states, such as the 4A′ or 5A′ states. rsc.orgrsc.org A phenomenon known as the "anchor effect" has been observed, where the substituent halogen atom (like chlorine in this case) can induce significant rotational motion in the dissociating molecule, influencing the energy distribution in the products. rsc.orgrsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2-Dibromo-1,1-dichloroethane |

| 1,2-dibromo-1,2-dichloroethane |

| 1,2-Dibromotetrachloroethane |

| 1,2-difluoroethane (B1293797) |

| 1,2-dichloroethane (B1671644) |

| 1,2-dibromoethane (B42909) |

| Bromo di-chloro ethyl radical |

| Bromine radical |

| BrO compound |

| CH2ICl (Chloroiodomethane) |

| CH2BrI (Bromoiodomethane) |

| CHI2Cl (Chloro(diiodo)methane) |

| Ozone |

| Oxygen |

Ozone Depletion Pathways

Theoretical studies have been employed to understand the mechanisms by which this compound may contribute to ozone depletion. The primary pathway involves the photolysis of the molecule in the stratosphere, a process initiated by solar radiation.

Computational models indicate that the carbon-bromine (C-Br) bond is the most susceptible to cleavage under photolytic conditions. acs.org The energy required for the initial photolysis step, which results in the formation of a bromine radical (Br•) and a bromo-dichloro-ethyl radical, has been calculated to be 43.183 kcal/mol. acs.org A second photolysis step can then occur, involving the elimination of the second bromine radical to yield Trans-dichloro ethylene, a process that requires 4.773 kcal/mol. acs.org

Energetic Profiles of Reaction Coordinates

The study of energetic profiles along reaction coordinates is crucial for understanding the feasibility and kinetics of chemical transformations. For this compound, computational methods such as Density Functional Theory (DFT) and semi-empirical calculations are used to map these profiles, particularly for its atmospheric degradation pathways. acs.org

The reaction coordinate for the ozone depletion process initiated by this compound has been studied by examining the potential energy surface. The photolysis of the C-Br bond represents the initial energy barrier. acs.org Following this, the reaction of the liberated bromine radical with an ozone molecule proceeds through specific transition states.

Theoretical studies have identified and characterized the transition states for the reaction of bromine radicals with ozone. One of the most probable transition states is the +Br-Cyclic ozone, which readily transforms into the +Br-Bent ozone transition state with a calculated activation energy of -10.721 kcal/mol, indicating a highly favorable process. acs.org The analysis of these reaction coordinates helps to elucidate the step-by-step mechanism and the associated energy changes, confirming the high efficiency of bromine-mediated ozone destruction. acs.org The comparison of reaction energy profiles for different degradation pathways can reveal the most thermodynamically and kinetically favorable routes. For instance, in related halogenated compounds, comparing pathways like hydrogenolysis, dehydrohalogenation, and reductive dehalogenation through their reaction coordinate diagrams shows which process is most likely to occur under specific environmental conditions. nsf.gov

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for studying the conformational landscape and dynamic behavior of molecules. While specific MM and MD simulation studies exclusively focused on this compound are not prominent in the reviewed literature, the methodologies are well-established through extensive research on analogous compounds like 1,2-dichloroethane (DCE) and 1,2-dibromoethane (DBE). acs.org

These simulations are used to explore the potential energy surface of the molecule, identifying stable conformers (such as anti and gauche forms) and the energy barriers separating them. MD simulations further provide a time-resolved view of molecular motions, conformational changes, and interactions with surrounding molecules in different phases. acs.org

For simulations of related dihaloethanes, typical computational setups involve:

Gas Phase Simulation: A single molecule is modeled in a large, non-periodic cubic cell to study its intrinsic dynamics without intermolecular interactions. acs.org

Liquid Phase Simulation: A large number of molecules (e.g., 850 to 1150) are placed in a cubic cell with periodic boundary conditions to simulate the bulk liquid state. acs.org

The simulations are run for nanoseconds (ns) with very small time steps, typically around 1 femtosecond (fs), to accurately capture atomic motions. acs.org Thermodynamic ensembles like NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) are used to mimic experimental conditions. acs.org Analysis of the simulation trajectories allows for the calculation of thermodynamic properties and the probability of finding the molecule in a specific conformation. acs.org

| Parameter | Gas Phase Simulation Example (DCE/DBE) | Liquid Phase Simulation Example (DCE/DBE) |

|---|---|---|

| System | Single molecule in a non-periodic cell | 850-1150 molecules in a periodic cell |

| Ensemble | NVT | NPT (equilibration), NVT (production) |

| Time Step | 1 fs | 1 fs |

| Simulation Duration | 50 ns | 5 ns |

| Thermostat | Bussi-Donadio-Parrinello | Bussi-Donadio-Parrinello |

Table based on typical parameters used for simulating related dihaloethanes. acs.org

Computational Thermochemistry

Computational thermochemistry provides theoretical estimates of thermodynamic properties, which are essential for predicting the stability and reactivity of chemical compounds.

The standard enthalpy of formation (ΔHf°) is a key thermodynamic quantity that describes the energy change when a compound is formed from its constituent elements in their standard states. nih.gov For complex molecules like this compound, where experimental measurements can be challenging, computational methods offer a viable alternative.

High-level composite quantum mechanical methods are employed to achieve high accuracy in these calculations. These methods, such as the Gaussian-n (Gn) theories (e.g., G3, G4) and complete basis set (CBS) methods, combine results from different levels of theory and basis sets to approximate the exact solution to the Schrödinger equation. An atomistic approach is often used, where the gas-phase enthalpy of formation at 298 K is calculated from the computed total atomization energy of the molecule.

| Computational Method | Typical Mean Absolute Deviation (kcal/mol) | Key Feature |

|---|---|---|

| G3 | 1.2 | Composite method for high accuracy. |

| G4 | 0.6 | Improved version of G3 with better parameterization. |

| ccCA (Correlation-Consistent Composite Approach) | 0.7 | Avoids empirical parameterization found in Gn methods. |

| CCSD(T) | 0.6 | "Gold standard" of quantum chemistry for single-reference systems. |

Table summarizing the accuracy of various computational methods for calculating enthalpies of formation for related halogenated hydrocarbons.

Theoretical calculations are instrumental in determining the strength of chemical bonds within a molecule. The bond dissociation energy (BDE) is a critical parameter that quantifies the energy required to break a specific bond homolytically. In the case of this compound, the relative strengths of the C-C, C-H, C-Cl, and C-Br bonds dictate its chemical behavior, particularly its thermal and photochemical stability.

As mentioned in the ozone depletion section, theoretical studies indicate that the C-Br bond is the weakest, requiring an energy of 43.183 kcal/mol for the initial cleavage. acs.org This is significantly lower than the typical energies for C-Cl, C-H, and C-C bonds, making it the most likely site for initial reaction under energetic conditions. The subsequent cleavage of the second C-Br bond from the resulting radical is even more facile, with a calculated energy of only 4.773 kcal/mol. acs.org

The energies of various chemical bonds can be determined computationally by analyzing the heat of atomization of the molecule. By using a set of known experimental or high-level calculated heats of atomization for a series of related molecules, it is possible to derive a consistent set of bond energy values. These studies consistently show a decrease in bond energy down the halogen group (C-F > C-Cl > C-Br), which explains the higher reactivity of brominated compounds in photolytic processes.

Enthalpies of Formation Calculations

Solvent Effects in Theoretical Predictions

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical models are used to predict and quantify these solvent effects, providing a bridge between gas-phase calculations and behavior in solution. For molecules like this compound, which possess polar bonds, the choice of solvent can alter conformational equilibria and reaction rates.

Polarizable Continuum Models (PCM) are a common approach to simulate solvent effects. In this method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this continuum. This approach allows for the calculation of how the solvent stabilizes or destabilizes different charge distributions in the solute, such as those in different conformers or transition states.

Studies on related dihaloethanes have shown that more polar rotamers are stabilized in solvents with higher dielectric constants. The energy difference between the gauche and anti conformers can be calculated in different solvents, and these theoretical predictions can be compared with experimental data from techniques like NMR or IR spectroscopy. For instance, it has been demonstrated that for substituted ethanes with polar groups, the population of more polar rotamers increases when moving from the gas phase to a polar medium. These computational models are essential for accurately predicting chemical behavior in solution, which is critical for applications in synthesis and environmental science.

V. Environmental Transformation and Degradation Pathways

Atmospheric Degradation Mechanisms

Once released into the atmosphere, 1,2-Dibromo-1,1-dichloroethane is subject to several degradation processes. With a vapor pressure of 0.9 mm Hg at 25°C, it is expected to exist exclusively as a vapor in the ambient atmosphere, where it can be transported and transformed. nih.govnih.gov

Direct photolysis, the breakdown of a chemical by absorbing light, is not considered a significant degradation pathway for this compound in the troposphere. nih.gov However, theoretical studies suggest that under specific conditions, such as UV irradiation, photolytic reactions can occur. One theoretical pathway involves the cleavage of a carbon-bromine bond, which requires an energy of 43.183 kCal/mol, to produce a bromine radical and a bromo-dichloro-ethyl radical. researchgate.net A subsequent step could involve the elimination of the second bromine radical to form trans-dichloro ethylene. researchgate.net

The principal mechanism for the atmospheric degradation of this compound is its reaction with photochemically-produced hydroxyl radicals (•OH). nih.govnih.gov This vapor-phase reaction is a key determinant of the compound's atmospheric lifetime. The rate constant for this reaction has been estimated using structure-activity relationship (SAR) models.

Atmospheric Degradation Data for this compound

| Parameter | Value | Temperature | Source |

|---|---|---|---|

| Hydroxyl Radical Reaction Rate Constant | 1.8 x 10⁻¹⁴ cm³/molecule-sec | 25°C | nih.govnih.gov |

| Tropospheric Half-Life | ~890 days | - | nih.govnih.gov |

Based on its reaction rate with hydroxyl radicals, the atmospheric half-life of this compound is estimated to be approximately 890 days. nih.govnih.gov This calculation assumes a typical atmospheric concentration of hydroxyl radicals of 5 x 10⁵ radicals per cubic centimeter. nih.gov This relatively long half-life suggests that the compound has the potential for long-range transport in the atmosphere.

Radical-Initiated Reactions (e.g., Hydroxyl Radical)

Aquatic Environmental Fate

In aquatic systems, the fate of this compound is governed by two primary competing processes: hydrolysis and volatilization. Its low solubility in water is a critical factor influencing these pathways. solubilityofthings.com

This compound is susceptible to hydrolysis, a chemical reaction in which a molecule of water breaks one or more chemical bonds. The process is significantly influenced by pH. The hydrolysis of this compound proceeds via a base-catalyzed, second-order reaction. nih.gov The estimated rate constant for this reaction informs its persistence in water. At a neutral pH of 7, the half-life is estimated to be 52 days, which decreases to 5 days at a more alkaline pH of 8, indicating that the degradation is faster under basic conditions. nih.gov The compound is also susceptible to dehalogenation reactions, where the halogen atoms are replaced, leading to transformation products. solubilityofthings.com

Volatilization, the process of evaporating from a liquid phase to a vapor phase, is expected to be an important fate process for this compound released into water. nih.gov This tendency is quantified by its Henry's Law constant, which is estimated to be 1.6 x 10⁻⁴ atm-m³/mole. nih.gov This value, along with its vapor pressure, indicates that the compound will readily partition from the water surface into the atmosphere. nih.gov Once in the air, its fate is then governed by the atmospheric degradation mechanisms previously described.

Aquatic Fate Properties of this compound

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Base-Catalyzed Hydrolysis Rate Constant | 1.5 L/mole-sec | Estimated | nih.gov |

| Hydrolysis Half-Life | 52 days | pH 7 | nih.gov |

| Hydrolysis Half-Life | 5 days | pH 8 | nih.gov |

| Henry's Law Constant | 1.6 x 10⁻⁴ atm-m³/mole | Estimated | nih.gov |

Sorption to Sediments

The interaction of this compound with sediments is limited. Based on an estimated soil organic carbon-water (B12546825) partition coefficient (Koc) of 97, the compound is not expected to adsorb significantly to suspended solids and sediment in aquatic environments. nih.govnih.gov This low sorption potential is characteristic of similar halogenated compounds like 1,2-dibromoethane (B42909), for which partitioning to sediment is not considered a major environmental process. canada.ca

Terrestrial Environmental Fate

Once released into the terrestrial environment, this compound is subject to transport and degradation processes that determine its mobility, persistence, and potential to contaminate underlying groundwater systems.

The mobility of this compound in soil is considered to be high. nih.gov This is based on its estimated soil organic carbon-water partition coefficient (Koc) of 97. nih.govnih.gov The Koc value is a key indicator of how a chemical partitions between soil organic carbon and water; a lower value suggests weaker binding to soil particles and greater potential for movement with soil water. ca.govladwp.com Consequently, when released to soil, this compound is likely to leach into deeper soil layers and potentially reach groundwater.

While specific studies on the biodegradation of this compound are limited, evidence from structurally similar compounds provides insight into its likely degradation pathways. For halogenated hydrocarbons, reductive dehalogenation is a key transformation process, particularly under anaerobic conditions. epa.gov This process involves the replacement of a halogen atom with a hydrogen atom. epa.gov

Research on the related compound 1,2-dibromo-1,2-dichloroethane (B1202211) indicates it undergoes reductive dehalogenation anaerobically to produce less halogenated intermediates. Similarly, 1,2-dibromoethane (EDB) is known to be transformed via distinct reductive dehalogenation pathways, including dihaloelimination (forming ethene) and hydrogenolysis (forming bromoethane), by anaerobic bacteria such as Dehalococcoides and Dehalogenimonas. acs.orgasm.org Aerobic degradation of EDB has also been observed. canada.ca Given these precedents, this compound is expected to be susceptible to microbial degradation, primarily through anaerobic reductive dehalogenation in soil and subsurface environments.

Halogenated organic compounds are often associated with environmental persistence, and this compound is no exception. solubilityofthings.com Its chemical structure, which includes a mix of bromine and chlorine substituents, may contribute to slower degradation rates compared to compounds like 1,2-dichloroethane (B1671644), thereby increasing its persistence. Analogous compounds such as 1,2-dibromoethane and 1,2-dichloroethane are known to be persistent and mobile in groundwater, sometimes lingering for years after their initial release. canada.caepa.gov Due to its high mobility in soil and expected resistance to rapid degradation, this compound poses a risk for long-term contamination of groundwater systems.

Biodegradation Pathways in Soil (Aerobic and Anaerobic)

Environmental Transport and Partitioning

The movement and distribution of this compound in the environment are dictated by its physical and chemical properties. Its estimated Henry's Law constant of 1.6 x 10⁻⁴ atm-m³/mol suggests that the compound is expected to volatilize from water surfaces. nih.govnih.gov The volatilization half-life from a model river (1 meter deep) is estimated to be 7.5 hours, while from a model lake, it is estimated to be 9 days. nih.gov

Its vapor pressure of 0.9 mmHg at 25°C indicates that volatilization from moist soil surfaces may also occur. nih.govnih.gov Coupled with its high mobility in soil, the primary transport pathways for this compound are leaching into groundwater and volatilization into the atmosphere. nih.govnih.gov An estimated octanol-water partition coefficient (log Kow) of 3 suggests a moderate potential for bioconcentration in aquatic organisms. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound Relevant to Environmental Fate

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₂H₂Br₂Cl₂ | nih.gov |

| Molecular Weight | 256.75 g/mol | nih.gov |

| Vapor Pressure | 0.9 mmHg (at 25°C) | nih.govnih.gov |

| Water Solubility | Low | solubilityofthings.com |

| Log Kow (Octanol-Water Partition Coefficient) | 3 (Estimated) | nih.gov |

| Koc (Soil Organic Carbon-Water Partition Coefficient) | 97 (Estimated) | nih.govnih.gov |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,2-dibromoethane |

| 1,2-dichloroethane |

| 1,2-dibromo-1,2-dichloroethane |

| Bromoethane |

Vi. Advanced Analytical Techniques for Characterization and Detection

Chromatographic Methods

Chromatography is fundamental to separating 1,2-Dibromo-1,1-dichloroethane from complex mixtures, a critical step for accurate identification and quantification. Gas and liquid chromatography are the principal approaches utilized.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile organic compounds (VOCs) like this compound. azom.comdrawellanalytical.com It is particularly effective for determining the purity of the compound and identifying trace-level impurities. The process involves introducing the sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. drawellanalytical.com

Following separation, the individual components enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). rsc.org The resulting mass spectrum serves as a molecular "fingerprint," allowing for definitive identification by comparing it to spectral libraries. nih.gov For purity assessment, the area of the primary peak corresponding to this compound is compared to the total area of all peaks in the chromatogram.

Several methods, such as purge-and-trap concentration, can be coupled with GC-MS to enhance sensitivity, allowing for the detection of the compound at very low concentrations in environmental samples like water. azom.comresearchgate.netlcms.cz The optimization of GC and MS conditions is critical for achieving reliable results. researchgate.net

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Library | Main library | nih.gov |

| Top Peak (m/z) | 177 | nih.gov |

| 2nd Highest Peak (m/z) | 175 | nih.gov |

| 3rd Highest Peak (m/z) | 179 | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.org Unlike GC, HPLC is suitable for compounds that are not easily volatilized. drawellanalytical.com For this compound, a reverse-phase (RP) HPLC method can be employed. sielc.com In this approach, a non-polar stationary phase is used with a polar mobile phase. wikipedia.org

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. wikipedia.org A typical mobile phase for analyzing this compound consists of a mixture of acetonitrile (B52724) and water, often with an acid like phosphoric acid added to improve peak shape. sielc.com For applications requiring mass spectrometry detection, a volatile acid such as formic acid is substituted. wikipedia.orgsielc.com This HPLC method is scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.com

Table 2: HPLC Method Parameters for this compound Analysis

| Parameter | Description | Reference |

|---|---|---|

| Technique | Reverse Phase (RP) HPLC | sielc.com |

| Column | Newcrom R1 (or equivalent C18) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Detector | UV, Mass Spectrometry (MS) | wikipedia.orgsielc.com |

| Application | Purity analysis, isolation of impurities, pharmacokinetics | sielc.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. eag.comaustinpublishinggroup.com This technology operates at higher pressures than conventional HPLC, resulting in dramatically increased resolution, sensitivity, and speed of analysis. eag.comlcms.cz The key advantages of UPLC include shorter run times, reduced solvent consumption, and improved peak separation. austinpublishinggroup.com

For this compound, UPLC applications can be developed using columns with smaller particle sizes (e.g., < 2 µm) for very fast analyses. sielc.comeag.com While specific UPLC methods for this compound are not extensively detailed in the literature, the technique's proven success in analyzing other volatile organic compounds and their metabolites demonstrates its high potential. nih.govacs.org A UPLC system can provide superior separation efficiency, which is invaluable for resolving this compound from closely related isomers or degradation products in complex matrices. lcms.cz

Table 3: General UPLC System Specifications

| Parameter | Typical Specification | Reference |

|---|---|---|

| Column Particle Size | < 2 µm | eag.com |

| Pump Pressure | Up to 100 MPa (15,000 psi) | eag.com |

| Key Advantages | Higher resolution, faster analysis, enhanced sensitivity | eag.comaustinpublishinggroup.com |

| Solvent Consumption | Significantly lower than HPLC | austinpublishinggroup.comlcms.cz |

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

Spectroscopic Techniques for Structural Confirmation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound. These methods probe the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition and bonding arrangement.

Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. photometrics.neteag.com The method works by measuring the absorption of infrared radiation by the sample, as different chemical bonds vibrate at specific, characteristic frequencies. photometrics.net The resulting FTIR spectrum is a unique "fingerprint" of the molecule. eag.com

For this compound, the FTIR spectrum would confirm the presence of C-H, C-Cl, and C-Br bonds. nih.govchemicalbook.com The absorption bands for carbon-halogen bonds are typically found in the fingerprint region of the spectrum (< 1500 cm⁻¹). The C-Cl stretching vibrations are expected in the 650–750 cm⁻¹ range, while C-Br stretches appear at lower frequencies, generally between 500 and 600 cm⁻¹. The presence of these specific absorption bands provides strong evidence for the structure of this compound.

Table 4: Characteristic FTIR Absorption Frequencies

| Functional Group | Approximate Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| C-H Stretch | 2850 - 3000 | photometrics.net |

| C-H Bend | 1350 - 1480 | photometrics.net |

| C-Cl Stretch | 650 - 750 | |

| C-Br Stretch | 500 - 600 |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. researchgate.netethernet.edu.et Standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in this compound. nih.govchemicalbook.com

Advanced NMR applications, particularly two-dimensional (2D) techniques, are employed for unambiguous structural confirmation and assignment of all signals, which is crucial for distinguishing between isomers. ipb.pt

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is essential for piecing together the carbon skeleton of the molecule. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This method can provide information about the spatial proximity of atoms, which is useful for conformational analysis. mdpi.com

For this compound, these advanced techniques can definitively confirm the -CHBr- and -CCl₂Br groups and their connectivity. Furthermore, specialized NMR experiments can be used to study dynamic processes, such as internal rotation around the C-C bond, as has been demonstrated for structurally similar halogenated ethanes. aip.org

Table 5: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) | Source |

|---|---|---|

| ¹H NMR | Data available from Varian A-60 | nih.gov |

| ¹³C NMR | Data available | nih.govchemicalbook.com |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a powerful non-destructive analytical technique that provides a unique "molecular fingerprint" of a substance. nih.gov It is based on the inelastic scattering of monochromatic light, which reveals information about the vibrational modes of a molecule. nih.gov For this compound, the Raman spectrum is a distinct pattern of peaks corresponding to the specific vibrational frequencies of its chemical bonds and structural arrangement.

The analysis of halogenated ethanes like this compound is a classic application of vibrational spectroscopy. These molecules can exist as a mixture of conformational isomers, primarily the trans and gauche forms, which arise from rotation around the carbon-carbon single bond. oup.comaip.org Each conformer has a unique set of vibrational modes, and therefore a distinct Raman spectrum. oup.comacs.orgnih.gov By analyzing the temperature or pressure dependence of the Raman spectra, it is possible to determine the relative populations and thermodynamic properties (enthalpy and volume differences) of these conformers. oup.comaip.org

While detailed research specifically on the conformational analysis of this compound is not as widespread as for its simpler analogs like 1,2-dichloroethane (B1671644) and 1,2-dibromoethane (B42909), the principles are directly applicable. acs.orgnih.govscite.ai The Raman spectrum of this compound is characterized by bands corresponding to C-H, C-C, C-Cl, and C-Br stretching and bending vibrations. The precise frequencies of these vibrations, particularly the carbon-halogen stretching modes, are sensitive to the conformational state of the molecule.

A reference spectrum for this compound is available in spectral databases, which serves as a benchmark for identification. nih.gov The key vibrational bands provide a definitive fingerprint for the compound.

Table 1: Representative Raman Data for Dihaloethanes This table illustrates the typical Raman-active C-X (X=halogen) stretching vibrations for related dihaloethane conformers, demonstrating the principle of using Raman spectroscopy to distinguish between them.

| Compound | Conformer | C-X Stretching Mode | Wavenumber (cm⁻¹) |

| 1,2-Dichloroethane | trans | Ag species | 754 |

| 1,2-Dichloroethane | gauche | Symmetric stretch | 655 |

| 1,2-Dichloroethane | gauche | Antisymmetric stretch | 678 |

| 1,2-Dibromoethane | trans | Ag species | 658 |

| 1,2-Dibromoethane | gauche | Symmetric stretch | 552 |

| 1,2-Dibromoethane | gauche | Antisymmetric stretch | 588 |

| Source: Data derived from studies on conformational equilibria of dihaloethanes. oup.com |

Advanced Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound, especially in complex mixtures. ajrconline.org These methods offer enhanced resolution, sensitivity, and specificity.

The most common and powerful hyphenated technique for volatile organic compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.gov In this technique, gas chromatography separates the components of a mixture based on their volatility and interaction with a stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that confirms the identity of the compound. nih.gov

The NIST Mass Spectrometry Data Center contains reference spectra for this compound, which are critical for its unambiguous identification. nih.govnih.gov The mass spectrum is characterized by a specific pattern of isotopic peaks due to the presence of bromine (79Br and 81Br) and chlorine (35Cl and 37Cl) isotopes.

Table 2: GC-MS Data for this compound

| Parameter | Value |

| NIST Library Number | 229885 |

| Top Peak (m/z) | 177 |

| 2nd Highest Peak (m/z) | 175 |

| 3rd Highest Peak (m/z) | 179 |

| Source: NIST Mass Spectrometry Data Center. nih.gov |

Another relevant hyphenated technique is High-Performance Liquid Chromatography (HPLC) coupled with various detectors. sielc.com While GC-MS is ideal for volatile compounds, HPLC can be adapted for less volatile compounds or for analyses in liquid matrices. For halogenated alkanes, reverse-phase HPLC methods have been developed. sielc.com Coupling HPLC with mass spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS. ajrconline.org An exceptionally sensitive method, HPLC-Accelerator Mass Spectrometry (AMS), has been used to analyze DNA adducts formed from related compounds like 1,2-dibromoethane and 1,2-dichloroethane, demonstrating the capability of advanced hyphenated systems to detect trace levels of these compounds and their metabolites in biological systems. acs.orgnih.gov

Vii. Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Reagent

As a halogenated hydrocarbon, 1,2-Dibromo-1,1-dichloroethane is noted for its reactivity and potential in various chemical reactions. solubilityofthings.com The presence of multiple, different halogen atoms provides diverse pathways for chemical transformations. solubilityofthings.com

This compound serves as a reagent and building block in the synthesis of other complex organohalogen compounds. smolecule.com Its structure allows it to participate in reactions such as dehalogenation, where the halogen atoms are replaced, leading to new molecular structures. solubilityofthings.com This reactivity makes it a useful intermediate for creating compounds with specific functionalities for use in agrochemicals and pharmaceuticals.

Historically, the compound has been utilized as an intermediate in the production of various chemical products. solubilityofthings.com Research has identified it as a precursor in the synthesis of certain pharmaceuticals. solubilityofthings.comsmolecule.com Furthermore, its chemical properties are valuable in the manufacturing of industrial chemicals, including pesticides and flame retardants. smolecule.com

Table 1: Overview of Synthetic Applications

| Application Category | Specific Use | Reference |

|---|---|---|

| Synthetic Reagent | Preparation of complex organohalogen compounds | smolecule.com |

| Chemical Intermediate | Synthesis of pharmaceuticals | solubilityofthings.comsmolecule.com |

| Chemical Intermediate | Production of agricultural chemicals/pesticides | solubilityofthings.comsmolecule.com |

| Chemical Intermediate | Manufacturing of flame retardants | smolecule.com |

Preparation of Complex Organohalogen Compounds

Utilization as a Chain Transfer Agent in Polymerization